SEC17 protein
Description
Properties
CAS No. |
147416-27-1 |
|---|---|
Molecular Formula |
C20H25NO |
Synonyms |
SEC17 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Sec17 Protein Function
Primary Structure and Domain Organization
The primary structure of the SEC17 protein from Saccharomyces cerevisiae consists of 292 amino acids, with a theoretical molecular weight of approximately 32.82 kDa. ebi.ac.uk Functionally, SEC17 is organized into distinct domains that mediate its interactions with other proteins and membranes. It possesses a large concave binding surface for interacting with SNARE proteins, a C-terminal domain for binding to the ATPase Sec18 (the yeast homolog of NSF), and an N-terminal region that features a crucial hydrophobic loop for membrane interaction. elifesciences.orgnih.gov This organization allows SEC17 to act as an adaptor, connecting the NSF chaperone to SNARE complexes to facilitate their disassembly. nih.gov
Table 1: Domain Organization and Function of this compound
| Domain/Region | Interacting Partner(s) | Primary Function |
|---|---|---|
| N-terminal Apolar Loop | Lipid Bilayer | Membrane binding and fusion promotion. molbiolcell.orgmolbiolcell.orgnih.gov |
| Concave Binding Surface | SNARE Proteins | Recognition and binding to SNARE complexes. elifesciences.orgnih.gov |
| C-terminal Domain | Sec18/NSF | Recruitment of the Sec18 ATPase for SNARE complex disassembly. elifesciences.orgmolbiolcell.org |
Tertiary and Quaternary Structural Aspects
The three-dimensional structure of SEC17 reveals a complex arrangement of alpha-helices that dictates its function. The protein is monomeric in its preferred assembly state. ebi.ac.uk
N-terminal Twisted Sheet of Alpha-Helical Hairpins
The N-terminal domain of SEC17 is composed of nine α-helices that form a twisted sheet. stanford.edu This sheet creates two faces and two ridges, and the significant right-handed twist results in the first and last α-helices of the sheet being roughly perpendicular to each other. stanford.edu This twisted arrangement is crucial for its interaction with SNARE complexes.
C-terminal Alpha-Helical Bundle
The C-terminal region of SEC17 consists of a more globular bundle formed by five α-helices of varying lengths. stanford.edu This bundle is asymmetrically positioned relative to the N-terminal sheet, creating a notable cleft on one face of the molecule. stanford.edu The C-terminus is the primary binding site for Sec18/NSF. molbiolcell.org
Apolar Loop Region and its Functional Significance
Located near the N-terminus is a flexible, apolar loop (residues 19-30) that plays a vital role in membrane interaction and fusion. pnas.orgelifesciences.org This loop contains hydrophobic residues that can insert into the lipid bilayer. elifesciences.org The apolarity of this loop is critical for the interdependent membrane association of the SEC17:Sec18 complex and for driving rapid membrane fusion. molbiolcell.orgnih.gov Mutations that reduce the apolar character of this loop, such as the F21S, M22S mutant (FSMS), significantly impair the protein's ability to stimulate fusion, even though it can still participate in cis-SNARE complex disassembly. elifesciences.orgmolbiolcell.orgpnas.org This demonstrates that the apolar loop has a direct role in the mechanics of membrane fusion, likely by disturbing the lipid bilayer to lower the energy barrier for the merging of membranes. pnas.org
Table 2: Key Mutations in the SEC17 Apolar Loop and Their Functional Consequences
| Mutation | Description | Functional Impact |
|---|---|---|
| F21S, M22S (FSMS) | Substitution of apolar phenylalanine and methionine with polar serine residues. molbiolcell.org | Nearly eliminates stimulation of fusion but allows cooperation with Sec18 for cis-SNARE complex disassembly. elifesciences.orgpnas.org Diminishes the ability to support even limited fusion in the absence of Sec18. molbiolcell.orgnih.gov |
Conformational Dynamics and Allosteric Regulation
The functionality of the this compound in membrane trafficking is intricately linked to its conformational dynamics and allosteric regulation. Allosteric regulation refers to the process where the binding of a molecule to one site on a protein influences its activity at a different site. numberanalytics.com This mechanism is crucial for controlling various cellular activities. numberanalytics.com In the context of SEC17, conformational changes are induced by its interactions with other proteins and the membrane, which in turn modulate its role in SNARE complex assembly and disassembly, as well as membrane fusion.
SEC17's structure, composed of an N-terminal twisted sheet of alpha-helical hairpins and a C-terminal alpha-helical bundle, provides the basis for its dynamic nature. nih.gov Key to its function is the N-terminal apolar loop, which interacts with the lipid bilayer. elifesciences.orgmolbiolcell.org This interaction is not merely for anchoring but is a critical part of the fusion process itself. elifesciences.orgmolbiolcell.org
Research has shown that SEC17's activity is allosterically regulated by its binding to the SNARE complex and another protein, SEC18 (NSF). molbiolcell.orgnih.gov The binding of SEC17 to the SNARE complex is a crucial step that can either promote the zippering of the SNAREs, a process essential for bringing the membranes close together for fusion, or facilitate the disassembly of the SNARE complex after fusion has occurred. molbiolcell.orgnih.gov The presence of SEC18, an ATPase, further modulates SEC17's function. yeastgenome.org The binding of ATP to SEC18 induces conformational changes that are transmitted through SEC17 to the SNARE complex, ultimately leading to its disassembly. molbiolcell.org
Mutational studies have been instrumental in dissecting the allosteric regulation of SEC17. For instance, specific mutations in SEC17 can uncouple its two main functions: stimulating SEC18 for SNARE complex disassembly and triggering the fusion of membranes that are already paired by trans-SNARE complexes. pnas.org A mutant known as SEC17L291A,L292A was found to be deficient in stimulating SEC18 but could still trigger membrane fusion. pnas.org Conversely, a mutant with reduced apolarity in its N-terminal loop, SEC17F21S,M22S, was fully capable of supporting SEC18-mediated SNARE disassembly but had a diminished ability to stimulate fusion. pnas.org These findings highlight how distinct conformational states, influenced by specific amino acid residues, dictate the functional output of SEC17.
Furthermore, the interaction of SEC17 with the SNARE complex can be influenced by other regulatory proteins. For example, the SM protein Vps33 has been shown to bind to the SEC17-SNARE complex, and this binding is enhanced by SEC17 itself. elifesciences.org This interaction appears to protect the SNARE complex from disassembly by SEC18, suggesting a complex interplay of allosteric regulators that fine-tune the membrane fusion process. elifesciences.org The binding of another SM protein, Sly1, to its cognate SNARE complex is also promoted by SEC17. elifesciences.org
The conformational dynamics of SEC17 are also influenced by the lipid environment of the membrane. pnas.org The efficiency of SEC17 in triggering fusion varies with the lipid headgroup and fatty acyl composition of the proteoliposomes, indicating that the physical properties of the membrane allosterically regulate SEC17's fusogenic activity. pnas.org
Interactive Data Table: Key Interacting Partners in SEC17 Allosteric Regulation
| Interacting Partner | Role in Allosteric Regulation | Effect on SEC17 Function |
| SNARE Complex | Binds to SEC17, leading to conformational changes. | Promotes SNARE zippering and subsequent membrane fusion; serves as a platform for SEC18-mediated disassembly. molbiolcell.orgnih.gov |
| SEC18 (NSF) | Binds to the C-terminus of SEC17; its ATPase activity induces conformational changes. | In its ATP-bound state, it allosterically activates SEC17 to disassemble cis-SNARE complexes. molbiolcell.orgyeastgenome.org |
| Vps33 (SM Protein) | Binds to the SEC17-SNARE complex. | Binding is enhanced by SEC17 and protects the SNARE complex from disassembly by SEC18. elifesciences.org |
| Sly1 (SM Protein) | Binds to its cognate SNARE complex. | Binding is promoted by SEC17. elifesciences.org |
| Lipid Bilayer | The N-terminal apolar loop of SEC17 inserts into the membrane. | Influences the fusogenic activity of SEC17. elifesciences.orgmolbiolcell.orgpnas.org |
Interactive Data Table: Impact of SEC17 Mutations on Function
| SEC17 Mutant | Description of Mutation | Effect on SEC18 Stimulation | Effect on Fusion Triggering |
| SEC17L291A,L292A | Alanine substitution at positions 291 and 292. | Did not stimulate SEC18 to disassemble cis-SNARE complexes. | Triggered the fusion of trans-SNARE paired membranes. pnas.org |
| SEC17F21S,M22S | Serine substitution at positions 21 and 22, reducing hydrophobicity of the N-terminal loop. | Fully supported SEC18-mediated SNARE complex disassembly. | Lost the capacity to stimulate the fusion of trans-SNARE paired membranes. pnas.org |
Mechanistic Roles of Sec17 Protein in Membrane Fusion Pathways
Adaptor Function in SNARE Complex Dynamics
SEC17 functions as an adaptor by binding to SNARE complexes and facilitating their interaction with the ATPase Sec18. This interaction is critical for regulating the state of SNARE complexes throughout the membrane fusion cycle.
Promotion of SNARE Complex Disassembly (Priming) with Sec18/NSF
One of the primary functions of SEC17 is to act as a cochaperone for Sec18 (NSF), stimulating its ATPase activity to promote the disassembly of cis-SNARE complexes. pnas.orgnih.govmolbiolcell.orgembopress.org Cis-SNARE complexes are formed after membrane fusion is complete, with all four SNARE motifs residing on the same membrane. molbiolcell.orgembopress.orgpnas.org The ATP-dependent unwinding of these complexes by the SEC17/Sec18 machinery is essential for "priming" the SNAREs, making them available for subsequent rounds of trans-SNARE complex assembly and fusion. pnas.orgnih.govmolbiolcell.orgembopress.org This disassembly process liberates the individual SNARE proteins, allowing them to be recycled for new fusion events. pnas.orgmolbiolcell.org Studies using yeast vacuoles have shown that SEC17, Sec18, and ATP catalyze this initial stage of fusion where cis-SNARE complexes are disassembled. pnas.org
Stimulation of Sec18/NSF ATPase Activity
SEC17 is a high-affinity receptor for Sec18, and its binding to SNARE complexes positions Sec18 to effectively hydrolyze ATP. molbiolcell.orgbiorxiv.org This stimulation of Sec18 ATPase activity by SEC17 is a prerequisite for the energy-dependent disassembly of SNARE complexes. pnas.orgresearchgate.net While Sec18 alone has some capacity to unwind SNARE complexes, SEC17 greatly enhances this activity. molbiolcell.org The interaction between SEC17 and Sec18 occurs at the C-terminus of SEC17, which is located distally from the membrane in the assembled 20S complex (composed of SNAREs, SEC17, and Sec18). molbiolcell.org
Direct Catalysis of Membrane Fusion
Beyond its role in SNARE disassembly, SEC17 has been shown to directly contribute to the membrane fusion process itself, suggesting a more active role in overcoming the energy barrier to bilayer merger.
Independent of Complete SNARE Zippering
Emerging research indicates that SEC17 can drive membrane fusion even when the complete zippering of SNARE complexes is prevented or impaired. pnas.orgbiorxiv.orgelifesciences.orgelifesciences.orgelifesciences.orgbiorxiv.orgnih.gov SNARE zippering, the process by which the SNARE helical bundles assemble from their N-termini towards the C-termini anchored in the membrane, is traditionally thought to provide the primary force for pulling membranes together and driving fusion. elifesciences.orgnih.gov However, studies using mutant SNAREs with truncated or altered SNARE domains that block complete zippering have shown that the addition of SEC17, often in conjunction with Sec18, can restore fusion. biorxiv.orgelifesciences.orgelifesciences.orgelifesciences.orgnih.gov This suggests that SEC17 provides an alternative or complementary mechanism to drive bilayer merger, independent of the full energy release from SNARE zippering. elifesciences.orgelifesciences.orgnih.gov
Contribution to Membrane Destabilization and Bilayer Rearrangement
SEC17 is proposed to contribute to membrane fusion by directly interacting with the lipid bilayer, promoting membrane destabilization and facilitating bilayer rearrangement. pnas.orgbiorxiv.orgelifesciences.orgbohrium.com The N-terminal region of SEC17 contains an apolar loop that is poised to insert into the adjacent membranes when SEC17 is bound to SNARE complexes. pnas.orgmolbiolcell.orgbiorxiv.orgelifesciences.orgbiorxiv.org This insertion is thought to disturb the lipid packing, lowering the energy barrier for fusion. pnas.org Studies with mutations in this apolar loop have demonstrated its importance for SEC17's fusion-stimulating activity. pnas.orgmolbiolcell.org This direct interaction with the membrane provides a potential mechanism for SEC17 to catalyze fusion even when SNARE zippering is incomplete. biorxiv.orgelifesciences.org
Influence on SNARE Zippering and Complex Stability
SEC17, the yeast homolog of mammalian alpha-SNAP (Soluble NSF Attachment Protein), plays a crucial role in membrane fusion beyond its canonical function with SEC18 (NSF) in disassembling post-fusion SNARE complexes. Research, particularly in the Saccharomyces cerevisiae vacuole fusion model, has revealed that SEC17 directly influences the process of SNARE zippering and the stability of trans-SNARE complexes, which are essential for driving membrane merger. molbiolcell.orgnih.govnih.govelifesciences.orgbiorxiv.orgelifesciences.org
Trans-SNARE complexes form between opposing membranes, bringing the membranes into close proximity. The energy for membrane fusion is largely derived from the zippering of these SNARE proteins, where their helical bundles assemble from the N-terminus towards the membrane-proximal C-terminus. nih.govbiorxiv.orgelifesciences.org While complete SNARE zippering can drive fusion, SEC17 has been shown to promote fusion even when zippering is incomplete or impaired. biorxiv.orgelifesciences.org
Detailed research findings highlight SEC17's direct interaction with trans-SNARE complexes. molbiolcell.orgnih.govpnas.orgmolbiolcell.orgelifesciences.org This interaction is crucial for SEC17's role in fusion that is independent of SEC18-mediated disassembly. nih.govnih.govelifesciences.orgbiorxiv.orgelifesciences.orgelifesciences.orgembopress.org Studies using truncated SNARE proteins, specifically C-terminal truncations of Q-SNAREs like Vam7 (Qc-SNARE), demonstrated that these mutations block fusion by preventing complete zippering. nih.govelifesciences.orgbiorxiv.orgelifesciences.org Remarkably, the addition of recombinant SEC17 was found to rescue fusion in the presence of these partially zipped SNARE complexes, even in the absence of SEC18 or ATP hydrolysis. nih.govelifesciences.orgbiorxiv.orgelifesciences.orgelifesciences.org This suggests that SEC17 can provide an alternative mechanism or energy source for fusion when full SNARE zippering is hindered. molbiolcell.orgnih.govbiorxiv.orgelifesciences.org
Furthermore, SEC17 has been shown to directly promote SNARE zippering and enhance the stability of SNARE complexes. molbiolcell.orgnih.govbiorxiv.orgelifesciences.orgelifesciences.orgbiorxiv.org Single-molecule force spectroscopy experiments have provided direct evidence for SEC17 acting as a "zipper-clamp," stabilizing the folded state of the trans-SNARE complex's membrane-proximal C-terminal domain. nih.gov This stabilization by SEC17 can prevent the reversal of zippering, which might otherwise occur with energetically strained, partially zipped complexes. nih.gov
Studies using fluorescence resonance energy transfer (FRET) assays have investigated the kinetics of SNARE interactions and the influence of SEC17. elifesciences.orgbiorxiv.org These experiments have shown that SEC17 can promote the completion of zippering of full-length SNARE domains in a HOPS-dependent manner and, importantly, stabilize complexes formed with truncated SNARE domains. elifesciences.orgbiorxiv.org The interaction of SEC17 with partially zipped SNARE complexes appears to be a key aspect of its fusion-promoting activity. nih.govelifesciences.org
The binding of SEC17 to SNARE complexes is influenced by other factors involved in membrane fusion, such as the HOPS complex and its SM subunit Vps33. nih.govelifesciences.org While SEC17 and HOPS have been reported to have mutually exclusive interactions with SNAREs in some contexts related to disassembly versus assembly embopress.org, SEC17 can also interact with partially zipped SNAREs in a manner regulated by HOPS/Vps33. nih.govelifesciences.org Once SNAREs are partially zipped, SEC17 can promote fusion even in the absence of HOPS, and with faster kinetics, suggesting that SEC17 might facilitate the dissociation of SM proteins from the SNARE complex, which could otherwise impede complete zippering or fusion. nih.govelifesciences.org
Structural studies indicate that multiple SEC17 molecules can assemble around a four-SNARE bundle, with the N-terminal apolar loop of each SEC17 positioned near the membrane, potentially inserting into the lipid bilayer to promote fusion. nih.govbiorxiv.orgmolbiolcell.org This membrane interaction, coupled with SEC17's binding to the central region of SNAREs and its interaction with SEC18 at the C-terminus, helps assemble the fusion machinery and contributes to the energy required for bilayer rearrangement. nih.govbiorxiv.orgmolbiolcell.orgbohrium.com
Compound and Protein List
| Name | PubChem CID (if applicable) | Type |
| SEC17 protein (Alpha-SNAP) | N/A | Protein |
| SEC18 protein (NSF) | N/A | Protein |
| SNARE proteins | N/A | Protein Family |
| Nyv1 (R-SNARE) | N/A | Protein |
| Vam3 (Qa-SNARE) | N/A | Protein |
| Vti1 (Qb-SNARE) | N/A | Protein |
| Vam7 (Qc-SNARE) | N/A | Protein |
| HOPS complex | N/A | Protein Complex |
| Vps33 (SM protein) | N/A | Protein |
| Ypt7 (Rab GTPase) | N/A | Protein |
| ATP (Adenosine triphosphate) | 5957 | Chemical |
| ATPγS (Adenosine 5'-[gamma-thio]triphosphate) | 24781 | Chemical |
| PEG (Polyethylene glycol) | 174, 9004-74-0 (variable) | Chemical |
Protein Protein and Protein Lipid Interaction Networks of Sec17 Protein
Interaction with SEC18 (N-ethylmaleimide-Sensitive Factor, NSF)
SEC17 functions as a cochaperone for the AAA ATPase SEC18 (NSF), and their interaction is fundamental to their cellular roles. pnas.orgnih.govbiorxiv.org This partnership is critical for both the disassembly of post-fusion SNARE complexes and for promoting membrane fusion itself. elifesciences.orgbiorxiv.orgbohrium.com
Formation of the SEC17-SEC18 Complex
SEC17 and SEC18 form a complex that is essential for their activity. Studies have indicated that three molecules of SEC17 can associate with one molecule of SEC18. molbiolcell.org This stoichiometry is observed in the context of their membrane targeting and function. molbiolcell.org The interaction between SEC17 and SEC18 requires an activity provided by membranes, suggesting the involvement of a membrane receptor or the lipid environment itself. nih.gov
The structure of the 20S complex, which includes SEC18, SEC17, and SNAREs, provides molecular insight into this interaction. molbiolcell.orgelifesciences.orgmolbiolcell.org In this complex, several SEC17 molecules (up to four have been suggested in some models) surround the SNARE bundle, with the C-terminus of SEC17 positioned near the membrane-distal end where SEC18 binds. molbiolcell.orgnih.govnih.govbiorxiv.org The central region of SEC17 is in contact with the SNAREs, while the N-terminal region is located near the SNARE transmembrane anchors, adjacent to the lipid bilayer. molbiolcell.orgnih.gov
Coupled Membrane Targeting and Binding
The association of SEC17 and SEC18 is interdependent for their efficient membrane targeting. molbiolcell.orgnih.govnih.gov The complex of SEC17 and SEC18 initially binds to membranes. bohrium.commolbiolcell.orgnih.gov This membrane association is significantly influenced by the apolar loop located in the N-domain of SEC17. bohrium.commolbiolcell.orgnih.govnih.gov The apolar residues within this loop are crucial for the interdependent membrane association of the SEC17-SEC18 complex. bohrium.commolbiolcell.orgnih.govnih.gov
Experimental evidence, such as flotation assays with liposomes, demonstrates that neither SEC17 nor SEC18 binds efficiently to lipids alone; their membrane association is enhanced when they are together. molbiolcell.orgnih.gov Once bound to the membrane, the SEC17-SEC18 complex then associates with SNAREs. molbiolcell.org This coupled membrane targeting and binding mechanism ensures that the SNARE regulatory machinery is correctly localized to the site of membrane fusion.
Interactions with SNARE Proteins
SEC17 interacts extensively with SNARE proteins, which are central to membrane fusion processes. pnas.orgelifesciences.orgpnas.org These interactions are multifaceted, involving binding to different SNARE complex conformations and exhibiting specificity towards different SNARE types. pnas.orgelifesciences.org
Binding to cis-SNARE and trans-SNARE Complexes
SEC17 is well-known for its role in binding to post-fusion cis-SNARE complexes. nih.govelifesciences.orgmolbiolcell.orgpnas.org Following membrane fusion, trans-SNARE complexes transition into cis-SNARE complexes, which are then disassembled by the action of SEC17 and SEC18 with ATP hydrolysis. elifesciences.orgmolbiolcell.orgpnas.org SEC17 acts as a cochaperone that enhances the rate of SEC18-mediated SNARE complex disassembly. pnas.org
Beyond its role in disassembly, SEC17 also interacts with pre-fusion trans-SNARE complexes. pnas.orgelifesciences.orgnih.gov This interaction with trans-SNARE complexes is crucial for SEC17's function in promoting membrane fusion, a role distinct from disassembly. pnas.orgnih.govelifesciences.orgelifesciences.org SEC17 is a major constituent of trans-SNARE complexes formed during processes like vacuole fusion. pnas.org Binding of SEC17 to trans-SNARE complexes can stabilize their folded state, particularly the membrane-proximal C-terminal domain. elifesciences.org
SEC17 binds along the length of the 4-helical SNARE bundle that forms the core of both cis and trans complexes. nih.govpnas.org This binding involves a large concave surface on SEC17 that accommodates the SNARE bundle. elifesciences.org
Specificity of Interactions with R-, Qa-, Qb-, and Qc-SNAREs
SNARE proteins are classified into R-, Qa-, Qb-, and Qc-SNAREs, and a functional SNARE complex typically consists of one member from each family. pnas.orgmolbiolcell.orgnih.govpnas.org SEC17 interacts with these different SNARE types within the context of the assembled SNARE complex. pnas.org
While SEC17 binds to the assembled 4-helical SNARE bundle, there is evidence suggesting specificity in its interactions or effects depending on the individual SNAREs present. For example, the apolar loop of SEC17 is poised to insert into the membrane near the C-termini of the SNARE domains, which are typically anchored to the bilayer. molbiolcell.orgnih.gov The specific arrangement and anchoring of the Q-SNAREs (Qa, Qb, Qc) and the R-SNARE can influence the efficiency of fusion and the requirement for SEC17. researchgate.netmolbiolcell.org
Studies using mutations or modifications in specific SNAREs, such as truncations in the C-terminal region of the Qc-SNARE, have shown that SEC17 can bypass defects in SNARE zippering to promote fusion, highlighting its interaction with partially zipped SNARE complexes. nih.govnih.govnih.govbiorxiv.org The interaction of SEC17 with SNAREs is also influenced by the juxtamembrane (Jx) regions of the SNAREs. researchgate.netmolbiolcell.org
Data regarding specific binding affinities or interaction interfaces between SEC17 and individual R, Qa, Qb, or Qc SNAREs within the complex are areas of ongoing research. However, the collective evidence indicates that SEC17 engages with the assembled SNARE bundle, and the functional outcome of this interaction can be modulated by the specific SNAREs forming the complex.
Interactions with Sec1/Munc18 (SM) Family Proteins and Tethering Complexes
SEC17's function is closely integrated with that of Sec1/Munc18 (SM) family proteins and tethering complexes, which also play critical roles in membrane fusion. pnas.orgnih.govpnas.org SM proteins are required for fusion and can catalyze SNARE assembly. elifesciences.orgpnas.org Tethering complexes, often interacting with Rab GTPases, bring membranes into proximity, facilitating SNARE interactions. pnas.orgelifesciences.orgelifesciences.orgnih.gov
There is interplay between SEC17, SM proteins, and tethering complexes like the HOPS complex (which also contains an SM subunit, Vps33, in yeast vacuole fusion). pnas.orgelifesciences.orgelifesciences.orgnih.govresearchgate.net SEC17 and SM proteins can physically associate with one another on quaternary SNARE complexes. elifesciences.orgnih.gov This co-occurrence on the SNARE bundle suggests a coordinated regulatory mechanism.
SM proteins can influence the interaction of SEC17 and SEC18 with SNARE complexes. For instance, SNARE-bound SM proteins can impede SEC18-mediated SNARE disassembly, conferring resistance to this process. elifesciences.orgnih.gov Conversely, SEC17 can interact with partially zipped SNARE complexes even in the absence of SM proteins or tethering factors and augment their fusion capacity. elifesciences.org However, in the presence of SEC17 and SEC18, SM activity becomes essential for efficient fusion in some contexts. elifesciences.orgnih.gov
Furthermore, SEC17 has been suggested to modulate or displace tethering complexes like HOPS from their SNARE associations, potentially freeing the tethering complex to interact with Rab GTPases for membrane tethering. elifesciences.orgelifesciences.org This suggests a dynamic relationship where SEC17's binding to SNAREs can influence the association of other regulatory factors.
The interaction network involving SEC17, SNAREs, SM proteins, and tethering complexes highlights the complex and coordinated nature of membrane fusion regulation, where these different classes of proteins work together to ensure specificity and efficiency.
Synergy with HOPS (Homotypic Fusion and Vacuole Protein Sorting) Complex in Vacuolar Fusion
The HOPS complex is a key tethering and SM protein complex involved in vacuolar fusion in yeast. HOPS facilitates the nucleotide exchange of the Rab GTPase Ypt7 and acts as a Ypt7 effector. nih.gov It also contains an SM protein subunit, Vps33. pnas.org Vacuolar SNARE complexes can bind either SEC17 or the HOPS complex, but typically not both simultaneously. nih.gov
While SEC17 and its co-chaperone SEC18 are known for disassembling cis-SNARE complexes, HOPS interacts with Ypt7 and unpaired SNAREs to mediate SNARE complex assembly prior to fusion. nih.gov SEC17 and HOPS have mutually exclusive interactions with vacuole SNAREs to either mediate the disruption of SNARE complexes or their assembly for docking and fusion. nih.gov It has been suggested that SEC17 may displace HOPS from SNAREs to permit subsequent rounds of fusion. nih.gov
However, there is also evidence of synergistic interaction. HOPS not only accelerates tethering and productive trans-SNARE zippering but also allows these processes to occur in the presence of otherwise inhibitory SEC17. elifesciences.orgbiorxiv.org Once a partially zipped trans-SNARE complex has assembled, HOPS (and its SM subunit Vps33) may become dispensable, and SEC17 can augment the fusion activity of the trans-SNARE complex in the absence of SM or other tethering factors. elifesciences.org In fact, when bound to the partially zipped trans-complex, the SM protein might sterically impede C-terminal zippering, suggesting that the SM must dissociate before fusion can initiate. elifesciences.org SEC17 and SM proteins can simultaneously and cooperatively bind quaternary SNARE bundles, with the bound SM directly opposing SEC18-mediated SNARE disassembly. elifesciences.orgbiorxiv.orgnih.govnih.gov
Association with Sly1 in ER-Golgi Transport
Sly1 is a Sec1/Munc18-like (SM) protein essential for vesicular transport between the ER and the early Golgi apparatus in Saccharomyces cerevisiae. biologists.com Sly1 functions with the Qa-SNARE Sed5p in ER-Golgi trafficking. mdpi.com Sly1 binds to the t-SNARE Sed5p. biologists.com
SEC17 has been shown to promote the binding of Sly1 to the Golgi SNARE complex. nih.govelifesciences.org This co-complex formation between SNAREs, SEC17, and an SM protein like Sly1 is considered unprecedented. nih.govelifesciences.org SEC17 stimulates Sly1-SNARE complex association, but SEC17 itself does not efficiently bind Sly1 or Sed5 in the absence of an assembled SNARE complex. elifesciences.org Sly1 binds to the SEC17-SNARE complex saturably and with moderate affinity. elifesciences.org In the absence of SEC17, little or no Sly1 binds the SNARE bundle at certain concentrations. elifesciences.org This suggests that SEC17 plays a role in facilitating the association between Sly1 and the SNARE complex in the ER-Golgi pathway.
Competitive and Cooperative Binding with Other Fusion Factors
SEC17 exhibits both competitive and cooperative interactions with other fusion factors, particularly SM proteins and the HOPS complex, depending on the state of the SNARE complex. SEC17 competes with the HOPS complex for binding to post-fusion cis-SNARE complexes on the yeast vacuole. nih.gov This is consistent with the role of SEC17/SEC18 in disassembling cis-SNARE complexes after fusion. nih.govnih.gov
Conversely, SEC17 can interact cooperatively with poised, partially-zipped trans-SNARE complexes. nih.gov SEC17 and SM proteins can simultaneously and cooperatively bind quaternary SNARE bundles, with the bound SM directly opposing SEC18-mediated SNARE disassembly. elifesciences.orgbiorxiv.orgnih.govnih.gov This suggests a complex interplay where SEC17 and SM proteins can work together on the pre-fusion trans-SNARE complex, potentially stabilizing it or preparing it for fusion, while SEC17 later acts competitively with HOPS on the post-fusion cis-SNARE complex to initiate disassembly.
The geometry of SNARE juxtamembrane domains in cis or trans, and the geometries of the membrane surfaces before and after fusion, may control whether SEC17 and SMs synergize or compete for binding. nih.gov
Protein-Lipid Interactions and Membrane Association
SEC17's function is intimately linked to its ability to interact with lipid bilayers. These interactions are crucial for its role in membrane fusion, allowing it to influence the local membrane environment.
Direct Affinity for Lipid Bilayers
SEC17 has a direct affinity for lipid bilayers. pnas.orgelifesciences.orgelifesciences.orgpnas.orgelifesciences.org This association is often dependent on the presence of SNAREs. elifesciences.orgnih.gov SEC17 can exhibit SNARE-dependent association with lipid bilayers. elifesciences.org In some experimental setups, SEC17 and soluble SNARE domains are interdependent for their association with liposomes. pnas.orgnih.gov This multiprotein association with lipid relies on the apolar N-domain loop of SEC17. nih.gov
Even without SNAREs, SEC18 and SEC17 can exhibit interdependent stable association with lipids, with several SEC17 molecules bound for each SEC18 hexamer. nih.gov This suggests that the SEC17-SEC18 complex can be delivered to the membrane through the combined direct affinities of each SEC17 N-domain apolar loop for lipid. molbiolcell.orgmolbiolcell.org
Role of Apolar Loop in Membrane Insertion
A key feature of SEC17's interaction with membranes is its N-terminal apolar loop, typically located between residues 19-30. pnas.org This loop is crucial for its membrane association and fusion-triggering function. pnas.orgelifesciences.orgmdpi.comelifesciences.orgelifesciences.orgpnas.orgelifesciences.orgnih.govnih.gov
The apolar loop is thought to insert into the lipid bilayer. pnas.orgelifesciences.orgelifesciences.orgpnas.orgelifesciences.orgnih.gov In the structure of the 20S complex (SEC18-SEC17-SNARE), SEC17 oligomerizes when bound to SNAREs, and each of the several SEC17 apolar loops is positioned near the SNARE membrane anchors, where they may insert into a bilayer. pnas.orgelifesciences.orgnih.gov This insertion may locally disturb the lipid bilayer, potentially lowering the energy barrier for fusion. pnas.orgnih.gov
Mutations in the apolar loop, such as F21S and M22S in yeast SEC17, diminish the apolar character of the loop and result in reduced membrane association and impaired ability to stimulate fusion, while still supporting SEC18-mediated SNARE complex disassembly. pnas.orgelifesciences.orgmolbiolcell.orgnih.gov The N-terminal apolar loop of SEC17 is particularly important for its function and may stabilize SNARE bundles or trigger fusion by insertion into lipid bilayers. elifesciences.orgbiorxiv.org Adding a transmembrane anchor to the N-terminus of SEC17 can bypass the requirement for the apolarity of the SEC17 loop, suggesting that the loop functions primarily for membrane binding rather than directly triggering bilayer rearrangement. elifesciences.org
Influence of Lipid Headgroup and Fatty Acyl Composition on Activity
The extent of SEC17's effect on membrane fusion can vary with the lipid headgroup and fatty acyl composition of the membranes. pnas.orgnih.govnih.gov Membrane fusion reactions limited by stiff lipid fatty acyl composition have distinct requirements for SEC17, SEC18, and ATP. researchgate.net
With certain lipid compositions, such as vacuolar lipid mix with 18:2 fatty acyl chains, there may be only a minimal effect of SEC17 in enhancing fusion. nih.gov However, with other compositions, such as phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS) with 18:2 fatty acyl chains, the effect of SEC17 can be striking even in the absence of SEC18 or ATP. nih.gov Similarly, with 16:0 and 18:1 fatty acyl chains, fusion of even vacuolar lipid mix proteoliposomes is strongly stimulated by added SEC17. nih.gov
This indicates that the specific lipid environment of the membrane influences the degree to which SEC17 is required for or can stimulate membrane fusion. The physicochemical properties of the plasma membrane, including the size of headgroups and the length and saturation of acyl chains, are known to influence membrane behavior and protein interactions. mdpi.comvetmeduni.ac.at
Physiological Contexts and Cellular Functions of Sec17 Protein
Central Role in Vesicular Transport Pathways
SEC17 is a key component of the machinery governing vesicular transport, which is fundamental for the movement of proteins and lipids between organelles within the eukaryotic cell. uniprot.orgebi.ac.ukmolbiolcell.org Its involvement spans multiple pathways, facilitating the fusion of transport vesicles with their target membranes.
Endoplasmic Reticulum to Golgi Apparatus Transport
SEC17 is required for the transport of vesicles from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.govuniprot.orgmdpi.comuniprot.orgresearchgate.netthebiogrid.org This step is a crucial part of the secretory pathway, ensuring that newly synthesized proteins and lipids are correctly processed and sorted for their destinations. mdpi.com Studies in Saccharomyces cerevisiae have shown that the SEC17 gene is essential for this process. nih.govresearchgate.netthebiogrid.org The protein's function in this pathway involves acting temporally close to the fusion of transport vesicles with the medial Golgi compartment. nih.govresearchgate.net SEC17's role as an adaptor for Sec18p in disassembling cis-SNARE complexes is vital for preparing SNAREs for subsequent interactions required for ER-Golgi fusion. uniprot.orgmdpi.com
Homotypic Vacuole Fusion
SEC17 is indispensable for the homotypic fusion of vacuoles in yeast. yeastgenome.orgmdpi.comnih.govumich.eduthebiogrid.orgmolbiolcell.orgpnas.orgnih.govnih.govmolbiolcell.orgmolbiolcell.orgelifesciences.orgelifesciences.orgoup.comnih.gov This process is important for maintaining vacuole size and number, as well as for vacuole inheritance during cell division. nih.govmolbiolcell.org In vitro studies using isolated vacuoles have demonstrated a direct requirement for SEC17 (yeast alpha-SNAP) and Sec18p (yeast NSF) in this fusion event. nih.govnih.gov SEC17 participates in the "priming" step of homotypic vacuole fusion, which is initiated by Sec18p's ATP hydrolysis and leads to the disassembly of cis-SNARE complexes. yeastgenome.orgmolbiolcell.org This action releases SEC17 and generates a pool of unpaired SNAREs necessary for subsequent docking and fusion. uniprot.orgmolbiolcell.org SEC17 can also stimulate fusion with vacuolar SNAREs and their SM protein complex, HOPS. pnas.orgnih.gov
Endosomal Trafficking
SEC17 is involved in endosomal trafficking, a pathway responsible for the sorting and transport of internalized molecules and membrane proteins. nih.govnih.gov While the search results primarily highlight its roles in ER-Golgi transport and vacuole fusion, SEC17's functional equivalence to mammalian alpha-SNAP, which is broadly involved in endosomal transport, supports its participation in this pathway. nih.govnih.gov Endocytic vesicles transport cargo from the plasma membrane to early endosomes, which mature into late endosomes/multivesicular bodies and eventually fuse with the vacuole/lysosome. nih.gov The general requirement for SNAREs, Sec17/alpha-SNAP, and Sec18/NSF in intracellular membrane fusion mechanisms conserved across eukaryotes suggests SEC17's involvement in endosomal fusion events. nih.govmolbiolcell.orgpnas.org
Exocytic Pathways
SEC17 is also implicated in exocytic pathways, which mediate the transport of proteins and lipids from the Golgi to the plasma membrane or the extracellular space. nih.govnih.govelifesciences.org Similar to its role in other transport routes, SEC17, along with Sec18p, is required for fusion events within the exocytic pathway. molbiolcell.orgnih.gov The conserved nature of the fusion machinery, including SNAREs, Sec17/alpha-SNAP, and Sec18/NSF, across exocytic and endocytic pathways underscores SEC17's broad involvement in these processes. molbiolcell.orgpnas.orgelifesciences.org
Regulation of Organelle-Specific Membrane Fusion
SEC17, in conjunction with Sec18p, plays a crucial role in ensuring the specificity of membrane fusion events between organelles. thebiogrid.orgpnas.orgnih.govnih.govnih.gov While SNARE proteins contribute to specificity, the presence of Sec17 and Sec18 restricts efficient fusion to instances where the R-SNARE, Q-SNAREs, and SM protein or complex are derived from the same organelle. pnas.orgnih.gov This suggests that SEC17 and Sec18 act as proofreaders or gatekeepers, promoting fusion only when the cognate fusion machinery components are correctly assembled. pnas.orgnih.gov Their function is not solely inhibitory; they can also stimulate fusion when the components are organelle-matched. pnas.orgnih.gov
Involvement in Macroautophagy (Autophagosome-Vacuole Fusion)
SEC17 is required for macroautophagy, specifically for the fusion of completed autophagosomes with the vacuole. mdpi.comnih.govuniprot.orgpnas.orgelifesciences.orgnih.govrupress.orgelifesciences.orgnih.gov Autophagy is a crucial degradation pathway where cellular components are sequestered into double-membrane vesicles called autophagosomes, which then fuse with the lysosome or vacuole for degradation. molbiolcell.orgnih.govrupress.org Temperature-sensitive mutations in SEC17 have been shown to block autophagy, leading to the accumulation of mature autophagosomes. nih.govrupress.orgnih.gov This indicates that SEC17 is essential for the final fusion step of autophagy. nih.govrupress.orgnih.gov SEC17, along with Sec18p, is necessary for the disassembly of SNARE complexes involved in autophagosome-vacuole fusion, allowing for the recycling of SNAREs for subsequent fusion events. mdpi.comrupress.org
Regulatory Mechanisms Governing Sec17 Protein Activity
Allosteric Regulation by Interacting Proteins (e.g., SNAREs, Sec18, HOPS)
SEC17 functions as a key adaptor protein, mediating interactions between SNARE complexes and the AAA ATPase Sec18 (N-ethylmaleimide-sensitive factor, NSF). yeastgenome.orgnih.govpnas.org This interaction is fundamental to the disassembly of cis-SNARE complexes, a necessary step to free SNAREs for subsequent rounds of trans-SNARE complex formation and membrane fusion. nih.govpnas.orgembopress.org
SEC17 binds to SNARE proteins through a large concave surface. nih.govelifesciences.org Structural studies indicate that multiple SEC17 molecules can bind along the length of the four-helical SNARE bundle. pnas.orgnih.govbiorxiv.orgelifesciences.org The C-terminus of each SEC17 molecule is positioned near the membrane-distal end of the SNARE bundle, where Sec18 also binds. nih.govelifesciences.org The central region of SEC17 is in contact with the SNAREs, while the N-terminal region is located near the C-termini of the SNARE domains, adjacent to the membrane. nih.govelifesciences.org
The interaction between SEC17 and SNAREs is crucial for both SNARE complex disassembly and the promotion of membrane fusion. nih.govelifesciences.org SEC17 can interact with partially zipped SNARE complexes, influencing the outcome of SNARE zippering. nih.govelifesciences.orgbiorxiv.org This interaction can either inhibit or stimulate SNARE-mediated fusion, depending on the presence and activity of other factors like the HOPS complex. elifesciences.orgbiorxiv.org
The HOPS (Homotypic Fusion and Vacuolar Protein Sorting) complex is another key interacting partner of SEC17 and SNAREs, particularly in vacuolar fusion. embopress.orgpnas.orgoup.com HOPS is a multisubunit tethering complex that facilitates membrane docking and catalyzes the assembly of trans-SNARE complexes. embopress.orgpnas.orgoup.com Interestingly, vacuole SNARE complexes bind either SEC17 or the HOPS complex, but generally not both simultaneously. embopress.orgmolbiolcell.org This suggests a mutually exclusive interaction, where SEC17 may displace HOPS from SNAREs to allow for subsequent disassembly or fusion steps. embopress.orgmolbiolcell.orguniprot.org HOPS can also protect trans-SNARE complexes against disassembly mediated by SEC17 and Sec18. pnas.orgnih.gov The interplay between SEC17, HOPS, and SNAREs is critical for regulating the efficiency and specificity of membrane fusion. elifesciences.orgbiorxiv.org
SEC17 interacts with Sec18 through its C-terminal domain. nih.govelifesciences.org This interaction is essential for Sec18's ATPase activity and the subsequent disassembly of SNARE complexes. nih.govelifesciences.org Sec18 also plays a role in promoting membrane fusion in conjunction with SEC17, even in the absence of ATP hydrolysis under certain conditions. pnas.orgnih.govelifesciences.orgelifesciences.orgelifesciences.orgmolbiolcell.orgmolbiolcell.org Sec18 can enhance the membrane binding of SEC17, contributing to the assembly of the fusion machinery at the membrane surface. molbiolcell.orgmolbiolcell.org
Here is a table summarizing the key protein interactions and their roles:
| Interacting Protein | SEC17 Interaction Site | Primary Role(s) in conjunction with SEC17 |
| SNAREs | Large concave surface | Receptor for Sec18, influence on SNARE zippering, promotion of fusion nih.govelifesciences.orgelifesciences.org |
| Sec18 (NSF) | C-terminal domain | SNARE complex disassembly (ATP-dependent), stimulation of fusion (ATP-independent under certain conditions), enhances SEC17 membrane binding nih.govnih.govelifesciences.orgelifesciences.orgmolbiolcell.orgmolbiolcell.org |
| HOPS | Mutually exclusive binding with SNAREs compared to SEC17 | Membrane tethering, catalysis of SNARE assembly, protection of trans-SNAREs from disassembly, potentially displaced by SEC17 embopress.orgpnas.orgmolbiolcell.orgnih.gov |
Influence of ATP/ATP Hydrolysis on SEC17-SEC18 Function
The function of the SEC17-Sec18 complex is intricately linked to the binding and hydrolysis of ATP by Sec18. While Sec18 is an AAA ATPase that utilizes the energy of ATP hydrolysis to disassemble cis-SNARE complexes, SEC17 and Sec18 can also stimulate membrane fusion in a manner that does not strictly require ATP hydrolysis under certain conditions. pnas.orgnih.govelifesciences.orgelifesciences.orgelifesciences.orgmolbiolcell.org
Sec18's primary well-established role involving ATP hydrolysis is the disassembly of post-fusion cis-SNARE complexes, regenerating individual SNAREs for new fusion cycles. nih.govpnas.orgelifesciences.orgmolbiolcell.orgresearchgate.net This process requires SEC17 to act as an adaptor, facilitating the association of Sec18 with the SNARE complexes. yeastgenome.orgnih.govpnas.orgelifesciences.org Mutations in SEC17, such as the L291A,L292A (LALA) mutation, can impair its ability to stimulate Sec18 ATPase activity and SNARE disassembly. nih.govelifesciences.orgbiorxiv.orgelifesciences.orgmolbiolcell.org
However, research indicates that SEC17 and Sec18 can promote membrane fusion even with nonhydrolyzable ATP analogs like ATPγS, suggesting a function independent of ATP hydrolysis-driven disassembly. pnas.orgnih.govbiorxiv.orgelifesciences.orgelifesciences.orgmolbiolcell.orgmolbiolcell.orgmolbiolcell.org This ATP hydrolysis-independent fusion promotion by SEC17 and Sec18 is particularly evident when SNARE zippering is incomplete or under specific lipid conditions. nih.govnih.govbiorxiv.orgmolbiolcell.orgelifesciences.orgelifesciences.orgmolbiolcell.orgresearchgate.net
At limiting concentrations of SEC17, Sec18 ATP hydrolysis can actually inhibit fusion by releasing SEC17 from trans-SNARE complexes without necessarily causing complete SNARE complex disassembly. molbiolcell.orgresearchgate.netbiorxiv.org At higher, more physiological levels of SEC17, or in the absence of ATP hydrolysis, fusion is favored over SEC17 release. molbiolcell.orgresearchgate.net
Sec18, in the presence of ATP or ATPγS, enhances the membrane binding of SEC17, contributing to the efficiency of fusion. molbiolcell.orgmolbiolcell.orgmolbiolcell.org This suggests that ATP binding to Sec18 (even without hydrolysis) can induce conformational changes that promote the SEC17-Sec18 interaction and their recruitment to the membrane, thereby stimulating fusion. elifesciences.orgmolbiolcell.orgmolbiolcell.org
The influence of ATP/ATP hydrolysis on SEC17-Sec18 function can be summarized as follows:
| ATP/Hydrolysis State | Sec18 Activity | SEC17-Sec18 Function |
| ATP + Hydrolysis | ATPase active | Primarily cis-SNARE complex disassembly; can inhibit fusion at low SEC17 levels nih.govpnas.orgelifesciences.orgmolbiolcell.orgresearchgate.netbiorxiv.org |
| ATP or ATPγS (no hydrolysis) | ATPase inactive or binding only | Stimulation of membrane fusion, enhances SEC17 membrane binding pnas.orgnih.govbiorxiv.orgelifesciences.orgelifesciences.orgmolbiolcell.orgmolbiolcell.orgmolbiolcell.org |
Genetic Mutational Analysis and Functional Domains
Genetic mutational analysis of the SEC17 gene and its mammalian homologs (α-SNAP) has been instrumental in identifying functional domains and understanding their roles in SEC17 activity and regulation. SEC17 is a protein of approximately 33 kDa, consisting primarily of alpha-helical hairpins and bundles. nih.govwikipedia.orgnih.gov It has structural similarities to proteins containing HEAT and clathrin heavy chain repeats. nih.gov
Key functional domains and residues identified through mutational studies include:
N-terminal Hydrophobic Loop: This loop is critical for SEC17's interaction with membranes. nih.govelifesciences.orgnih.govelifesciences.orgelifesciences.org Insertion of this apolar loop into the lipid bilayer is proposed to aid lipid rearrangements and promote membrane fusion. pnas.orgpnas.orgnih.govelifesciences.orgoup.com Mutations that diminish the apolar character of this loop, such as F21S,M22S, impair SEC17's ability to trigger fusion. pnas.orgbiorxiv.orgmolbiolcell.orgmolbiolcell.org Attaching a transmembrane anchor to the N-terminus can bypass the requirement for the apolar loop's membrane-binding function, suggesting its primary role in this context is membrane affinity. nih.govelifesciences.orgelifesciences.org
Central Region: Residues in the central region of SEC17 are involved in binding to the SNARE complex, particularly the 0-layer of the SNARE bundle. nih.govelifesciences.org This interaction is necessary for SEC17 to stimulate fusion. nih.govelifesciences.org
C-terminal Domain: The C-terminal domain of SEC17 is responsible for its interaction with Sec18. nih.govelifesciences.org Mutations in this region, such as L291A,L292A (LALA), disrupt the interaction with Sec18 and impair Sec17's ability to stimulate Sec18 ATPase activity and SNARE disassembly. nih.govelifesciences.orgbiorxiv.orgelifesciences.orgmolbiolcell.org However, the LALA mutant can still trigger fusion when ample Sec18 is present, further supporting the idea of ATP hydrolysis-independent fusion promotion. pnas.orgelifesciences.orgmolbiolcell.org
Lysine Residues K159 and K163: Mutations of conserved Lys residues to Glu (K159E and K163E) in the SNARE-binding interface of SEC17 have been studied to perturb its interaction with SNAREs. nih.govelifesciences.org While the K159E mutation alone did not significantly affect inhibitory function or cellular viability, these residues are located on the concave SNARE-binding surface. nih.govelifesciences.org
Mutational analysis has revealed that different domains and residues of SEC17 are important for its distinct functions: SNARE disassembly, interaction with Sec18, interaction with SNAREs, membrane binding, and the promotion of membrane fusion. pnas.orgnih.govelifesciences.orgnih.govbiorxiv.orgelifesciences.orgelifesciences.orgelifesciences.orgmolbiolcell.orgmolbiolcell.org Studies using truncated SNARE proteins have shown that SEC17 can restore fusion blocked by incomplete zippering, highlighting its role in promoting fusion even when the full energy from SNARE zippering is not available. nih.govnih.govelifesciences.orgbiorxiv.orgmolbiolcell.orgelifesciences.orgelifesciences.orgresearchgate.net
Here is a table summarizing key mutations and their observed effects:
| Mutation/Alteration | Targeted Domain/Residue(s) | Observed Effect(s) |
| F21S,M22S | N-terminal apolar loop | Diminished apolar character, impaired ability to trigger fusion, reduced membrane association pnas.orgbiorxiv.orgmolbiolcell.orgmolbiolcell.org |
| L291A,L292A (LALA) | C-terminal domain | Impaired stimulation of Sec18 ATPase activity and SNARE disassembly, still triggers fusion with ample Sec18 pnas.orgnih.govelifesciences.orgbiorxiv.orgelifesciences.orgmolbiolcell.org |
| K159E, K163E | SNARE-binding interface | Perturbs interaction with SNAREs (specific effects depend on single or double mutation) nih.govelifesciences.org |
| N-terminal TM anchor | N-terminus | Bypasses requirement for apolar loop for membrane binding in some contexts nih.govelifesciences.orgelifesciences.org |
| C-terminal truncations of Q-SNAREs | SNAREs | Blocks fusion, but can be rescued by SEC17 and Sec18 nih.govnih.govelifesciences.orgbiorxiv.orgmolbiolcell.orgelifesciences.orgelifesciences.orgresearchgate.net |
Advanced Experimental Methodologies in Sec17 Protein Research
Reconstituted In Vitro Membrane Fusion Assays (e.g., proteoliposome systems)
Reconstituted in vitro membrane fusion assays, particularly those utilizing proteoliposome systems, have been instrumental in understanding the molecular mechanisms by which SEC17 participates in membrane fusion. These assays involve reconstituting purified SNARE proteins, Rab GTPases, tethering factors like HOPS, and SEC17 (and its partner SEC18) into artificial lipid vesicles (proteoliposomes) with defined lipid compositions pnas.orgbiorxiv.orgelifesciences.orgpnas.org. By controlling the protein and lipid components, researchers can isolate and study the specific contributions of SEC17 to the fusion process.
Studies using these assays have revealed that SEC17 can trigger the fusion of trans-SNARE paired membranes, even without the aid of SEC18 for cis-SNARE complex disassembly pnas.org. This suggests an additional function for SEC17 beyond its established role as a SNAP (soluble NSF attachment protein) that recruits SEC18 (NSF) to disassemble post-fusion SNARE complexes pnas.orgbiorxiv.org. SEC17's ability to stimulate fusion appears to involve its oligomerization on trans-SNARE complexes and the insertion of apolar loops into adjacent membranes, potentially disrupting the lipid bilayer and lowering the energy barrier for fusion pnas.orgbiorxiv.org.
Furthermore, reconstituted systems have shown that SEC17 and SEC18 can drive fusion even when SNARE zippering is incomplete, highlighting their capacity to promote fusion independently of the full energy release from SNARE complex assembly biorxiv.orgelifesciences.org. The extent of SEC17's effect on fusion has been shown to vary with the lipid headgroup and fatty acyl composition of the proteoliposomes, indicating a dependence on the membrane environment pnas.orgbiorxiv.org.
These assays often employ methods to measure fusion, such as the dequenching of fluorescent lipids or, more rigorously, the mixing of lumenal fluorescent proteins trapped within the proteoliposomes pnas.orgmolbiolcell.org. The latter method, using a large excess of external nonfluorescent streptavidin to quench any signal from lysis, ensures that the measured signal specifically reflects membrane fusion pnas.orgmolbiolcell.org.
Detailed research findings from these assays include the observation that at physiological protein levels, HOPS- and SNARE-dependent fusion is stimulated by SEC17 and SEC18:ATP without requiring ATP hydrolysis for this stimulatory effect elifesciences.org. The apolar loop in the N-domain of SEC17 is crucial for its membrane binding in this context elifesciences.org.
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy of the 20S particle)
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided critical insights into the molecular architecture of SEC17 and its complexes, particularly the 20S particle. The 20S particle is a key intermediate in the SNARE recycling pathway, composed of SEC18 (NSF), SEC17 (SNAP), and the SNARE complex researchgate.netwikimedia.org.
X-ray crystallography has been used to determine the crystal structure of SEC17 itself. The structure of yeast SEC17, for example, has been resolved to 2.9 Å resolution, revealing an N-terminal twisted sheet of α-helical hairpins and a C-terminal α-helical bundle nih.govstanford.edu. This structure shares features with other protein repeat motifs like TPR, HEAT, and clathrin heavy chain repeats nih.govstanford.edu. Structural studies suggest that SNAPs like SEC17 may act as lever arms, transmitting forces from SEC18's conformational changes to facilitate SNARE complex disassembly nih.gov.
Cryo-EM has been particularly valuable for studying larger, more dynamic assemblies like the 20S particle, which can be challenging to crystallize researchgate.netnih.govcam.ac.ukcreative-biostructure.com. Cryo-EM reconstructions of the 20S particle, often at near-atomic resolution, have revealed how SEC18, SEC17, and the SNARE complex interact researchgate.net. These structures show that SEC17 can form an oligomeric assembly surrounding the SNARE complex biorxiv.org. In the 20S complex structure, SEC17's N-terminal apolar loop is positioned near the SNARE membrane anchors, potentially poised for membrane insertion pnas.orgbiorxiv.org. The structure also illustrates how the 20S particle holds the SNARE complex at distinct interfaces researchgate.net.
Cryo-EM studies of the 20S particle have provided a structural basis for understanding how SEC18, with the help of SEC17, disassembles SNARE complexes researchgate.net. The combination of X-ray crystallography of individual components like SEC17 and cryo-EM of the larger 20S assembly provides a comprehensive structural view of SEC17's role in membrane trafficking.
Biophysical Techniques for Interaction and Conformational Studies (e.g., FRET, single-molecule pulling)
Biophysical techniques are employed to study the interactions of SEC17 with other proteins and membranes, as well as its conformational dynamics. Techniques like Förster resonance energy transfer (FRET) and single-molecule pulling experiments provide insights into the distances between molecules, conformational changes, and the forces involved in molecular interactions wur.nluzh.chnih.govelifesciences.org.
Ensemble FRET assays have been used to study the kinetics of SNARE interactions and how SEC17 might influence these associations nih.gov. By labeling different components with donor and acceptor fluorophores, changes in FRET efficiency can report on proximity and conformational rearrangements within SNARE complexes in the presence of SEC17 elifesciences.orgnih.gov.
Single-molecule FRET (smFRET) allows for the observation of individual molecules, providing information about conformational heterogeneity and dynamic transitions that might be obscured in ensemble measurements wur.nluzh.chelifesciences.org. While general smFRET techniques are widely used for studying protein dynamics wur.nluzh.chelifesciences.org, specific applications to SEC17 have shown that αSNAP (the mammalian homolog of SEC17) can stabilize SNARE complexes, as revealed by single-molecule pulling studies nih.gov. Single-molecule pulling experiments, often using techniques like optical tweezers or atomic force microscopy, can apply mechanical force to protein complexes and measure their stability or the forces generated during conformational changes uzh.ch.
These biophysical methods complement structural studies by providing dynamic and functional information about SEC17's interactions and behavior in real-time and at the single-molecule level.
Genetic Screens and Mutagenesis (e.g., temperature-sensitive mutants)
Genetic screens, particularly those utilizing temperature-sensitive (ts) mutants, have been fundamental in identifying SEC17 and elucidating its essential role in membrane trafficking. Temperature-sensitive mutants of essential genes like SEC17 exhibit a functional defect at a restrictive temperature, leading to a growth arrest or other observable phenotype oup.combiorxiv.orgnih.govresearcher.life.
Early genetic screens in yeast identified SEC genes (secretion-defective) that were required for protein transport through the secretory pathway nih.gov. Mutations in SEC17 were found to cause accumulation of transport vesicles, indicating a block in a late stage of secretion, such as vesicle fusion with the target membrane.
Temperature-sensitive alleles of SEC17 have been used in suppressor screens to identify other genes or conditions that, when altered, can alleviate the growth defect of the sec17 mutant oup.combiorxiv.orgnih.gov. For example, overexpression of SNARE proteins like Sec22 has been shown to suppress sec17 mutants, likely by partially restoring vesicle fusion oup.combiorxiv.org. These genetic interaction studies provide valuable information about the functional relationships between SEC17 and other components of the membrane fusion machinery.
Genetic screens involving sec17 ts mutants have also been used to study the conservation of genetic suppression interactions across different genetic backgrounds of yeast, demonstrating that many suppression mechanisms are conserved oup.combiorxiv.org. This highlights the power of genetic approaches in uncovering robust biological pathways. The use of dosage suppression screens, where overexpression of a gene rescues a mutant phenotype, has also been applied to identify suppressors of sec17 temperature-sensitive alleles nih.gov.
Future Directions and Unresolved Questions in Sec17 Protein Research
Elucidating the Precise Molecular Mechanism of Direct Fusion Promotion by SEC17 Protein
A central, unresolved question is how exactly SEC17 directly promotes membrane fusion. It is known to act in concert with SEC18 (NSF) and SNARE proteins. One of its established roles is in the disassembly of post-fusion cis-SNARE complexes, a process that requires ATP hydrolysis by SEC18. molbiolcell.orgpnas.org This recycling is vital for making SNARE proteins available for subsequent rounds of fusion. pnas.orgyeastgenome.org
However, mounting evidence reveals a more direct role for SEC17 in the fusion event itself, independent of its function in SNARE disassembly. pnas.orgelifesciences.org Studies have shown that SEC17 can trigger the fusion of membranes that already have trans-SNARE complexes formed, even in the absence of SEC18's ATP-hydrolyzing activity. pnas.org This suggests that SEC17 possesses an intrinsic ability to facilitate the merging of lipid bilayers.
Several models have been proposed to explain this direct fusogenic activity. One prominent hypothesis centers on the N-terminal hydrophobic loop of SEC17. biorxiv.orgmolbiolcell.orgelifesciences.org It is thought that upon binding to the trans-SNARE complex, several SEC17 molecules oligomerize, inserting these apolar loops into the adjacent membranes. pnas.orgelifesciences.org This localized disruption of the lipid bilayer could lower the energy barrier for fusion, effectively catalyzing the event. pnas.org
Another aspect of SEC17's mechanism involves its interaction with partially "zipped" SNARE complexes. The assembly of the four-helix SNARE bundle, a process called zippering, is believed to provide the primary force for fusion. biorxiv.org However, research indicates that SEC17 can rescue and promote fusion even when SNARE zippering is incomplete or arrested. biorxiv.orgelifesciences.orgnih.gov It appears to stabilize these partially assembled complexes, preventing their disassembly and guiding them towards productive fusion. elifesciences.orgnih.gov In fact, SEC17 and SEC18 together can drive robust fusion even when the capacity for the final stages of hydrophobic collapse between SNARE domains is removed. biorxiv.orgnih.gov This suggests an alternative energy source for fusion provided by SEC17 and SEC18, which is independent of the energy released from complete SNARE zippering. molbiolcell.orgelifesciences.org
The interplay between SEC17 and the SM (Sec1/Munc18) protein complex, HOPS, is also critical. nih.gov HOPS is required for SEC17 to trigger zippering and subsequent fusion. biorxiv.org Evidence suggests a direct physical association between SEC17 and HOPS, which may be crucial for coordinating their activities at the fusion site. biorxiv.orgelifesciences.org
Future research must focus on dissecting these proposed mechanisms at a higher resolution. Key unresolved questions include:
How does the insertion of SEC17's N-terminal loop specifically perturb the membrane to promote fusion?
What is the precise stoichiometry of SEC17 molecules required to form a fusion-competent complex with SNAREs?
How does SEC17 binding alter the conformation and dynamics of the SNARE complex to facilitate zippering and fusion?
What is the exact nature of the functional interplay between SEC17, SEC18, and HOPS in promoting fusion, and how do they coordinate their actions?
Comprehensive Mapping and Quantification of this compound Interaction Networks
To fully grasp the multifaceted roles of SEC17, it is essential to map its interaction network comprehensively and quantitatively. SEC17 does not act in isolation; its function is dictated by a complex and dynamic web of protein-protein and protein-lipid interactions. pnas.org
The primary interactors of SEC17 are, of course, the SNARE proteins and SEC18, with which it forms the 20S complex. molbiolcell.org Structural studies have revealed that multiple SEC17 molecules can wrap around the four-helix SNARE bundle. molbiolcell.orgelifesciences.org SEC17 interacts with the SNAREs through a large concave binding surface, with its C-terminal domain binding to SEC18 and its N-terminal loop interacting with the membrane. elifesciences.orgelifesciences.org
Beyond this core machinery, SEC17 interacts with other key players in membrane trafficking. As mentioned, a direct interaction with the HOPS complex, specifically the Vps33 subunit, has been identified. elifesciences.orgelifesciences.org This interaction appears to be crucial for protecting correctly formed SNARE complexes from premature disassembly by SEC18. nih.gov
Modern proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (IP-MS), are powerful tools for identifying protein interactors. creative-proteomics.com Quantitative proteomic approaches, like those utilizing label-free quantification (LFQ) or tandem mass tags (TMT), can provide information on the stoichiometry and dynamics of these interactions under different cellular conditions. creative-proteomics.comembopress.org For instance, time-resolved interactome profiling (TRIP) could be employed to map the temporal changes in SEC17 interactions during the fusion process. embopress.org A DNA-barcode-based multiplexed protein interaction assay has also been used to measure the abundance of binary protein complexes in yeast under various environmental conditions. nih.gov
A comprehensive and quantitative map of the SEC17 interactome would provide invaluable insights into its regulation and diverse functions. Unresolved questions in this area include:
What is the complete repertoire of proteins that interact with SEC17 at different organelles and under various physiological states?
How do the affinities and dynamics of these interactions change in response to cellular signals?
Are there previously unidentified interactors that modulate SEC17's activity in specific fusion events?
How does the lipid environment of the membrane influence the SEC17 interaction network?
Understanding the Regulatory Loops Between this compound Activity and Cellular Signaling Pathways
The activity of the membrane fusion machinery must be tightly regulated to ensure that fusion occurs at the right time and place. This regulation is achieved through complex signaling networks that impinge upon the core fusion components, including SEC17. However, the specific signaling pathways that directly modulate SEC17 activity are not well understood.
There is evidence for regulatory loops involving SEC17. For example, the interaction between SEC17 and SM proteins like Vps33 suggests a proofreading mechanism where the SM protein, in conjunction with SEC17, protects cognate SNARE complexes from disassembly. nih.gov This implies a regulatory checkpoint that ensures the fidelity of fusion.
Furthermore, the requirement for specific lipid compositions for optimal SEC17-mediated fusion suggests a link to lipid signaling pathways. pnas.org Phosphoinositides, for instance, are known to play crucial roles in defining organelle identity and recruiting trafficking machinery. It is plausible that local changes in lipid composition could modulate SEC17's ability to bind to membranes and promote fusion.
Investigating the post-translational modifications (PTMs) of SEC17 could also uncover novel regulatory mechanisms. Phosphorylation, ubiquitination, or other modifications could alter SEC17's conformation, localization, or its affinity for interacting partners, thereby fine-tuning its activity.
Future research should aim to identify and characterize the signaling pathways that converge on SEC17. Key questions that remain unanswered are:
Which kinases, phosphatases, or other modifying enzymes target SEC17, and how do these modifications affect its function?
How do cellular signaling cascades, such as those initiated by growth factors or stress, impact SEC17 activity?
Are there feedback mechanisms where the status of membrane fusion, sensed in part by SEC17, signals back to the cell's regulatory networks?
Exploring Organelle-Specific Variations and Adaptations of this compound Function
While SEC17 is a general component of the fusion machinery, the specific requirements for its function may vary between different organelles. pnas.orgnih.gov The composition of SNAREs, tethers, and regulatory lipids differs from one organelle to another, and these differences likely impose unique demands on SEC17.
For instance, in yeast homotypic vacuole fusion, SEC17 and SEC18 are required prior to docking to disassemble cis-SNARE complexes from previous fusion events. yeastgenome.org In contrast, during ER-to-Golgi transport, they are required after docking for the fusion step itself. yeastgenome.org This suggests that the timing and precise role of SEC17 can be adapted to the specific needs of a particular fusion reaction.
Studies comparing fusion at the vacuole with ER/cis-Golgi fusion have shown that while some non-native combinations of SNAREs and SM proteins can support fusion, the presence of SEC17 and SEC18 imposes a strict requirement for a tripartite match between the organellar identities of the R-SNARE, Q-SNAREs, and the SM protein. pnas.orgnih.gov This highlights a role for SEC17/SEC18 in ensuring the specificity of fusion. pnas.orgnih.gov
The observation that SEC17 and SEC18 can bypass the need for complete SNARE zippering may not be universally applicable to all fusion events. elifesciences.org For example, neuronal SNAREs, which are involved in the rapid and highly synchronized process of neurotransmitter release, may rely more heavily on the energy from full zippering. elifesciences.org
Exploring these organelle-specific adaptations is crucial for a complete understanding of SEC17's role in cellular organization. Unresolved questions in this area include:
What are the molecular determinants that dictate the different requirements for SEC17 at various organelles?
How does the lipid and protein environment of a specific organelle membrane modulate SEC17's function?
Are there organelle-specific isoforms or splice variants of SEC17 with specialized functions?
Does SEC17 participate in establishing or maintaining organelle identity through its role in fusion specificity?
Investigating this compound's Role in Less Characterized Membrane Fusion Events
The majority of research on SEC17 has focused on well-established trafficking pathways, such as ER-to-Golgi transport, endocytosis, and vacuolar/lysosomal fusion. yeastgenome.orgelifesciences.org However, there are numerous other, less characterized membrane fusion events within the cell where the role of SEC17 remains to be explored.
One such process is autophagy, the cellular "self-eating" pathway that involves the formation of a double-membraned autophagosome that fuses with the lysosome/vacuole to degrade its contents. nih.gov While it is known that SNAREs are required for this final fusion step, the precise involvement of SEC17 and SEC18 is an area of active investigation. yeastgenome.orgnih.govresearchgate.net
Other unconventional fusion events, such as the fusion of lipid droplets, the repair of plasma membrane wounds, and certain forms of intercellular communication, may also involve SEC17 or a related machinery. The fundamental nature of membrane fusion suggests that the core components, including a SNAP protein like SEC17, are likely to be involved in a wide array of cellular processes.
Future research should aim to broaden the scope of SEC17 investigation to these less-trodden paths. Key questions to address include:
Is SEC17 involved in the fusion of autophagosomes with lysosomes, and if so, what is its precise role?
Does SEC17 participate in other non-canonical fusion events, and are its mechanisms of action conserved?
Could the study of SEC17 in these diverse contexts reveal novel aspects of its function and regulation?
By addressing these unresolved questions, researchers will undoubtedly uncover new layers of complexity in the function of this essential protein, shedding further light on the intricate processes that govern the life of the cell.
Q & A
Q. What experimental techniques are essential for the initial characterization of SEC17 protein?
To characterize SEC17, researchers should prioritize:
- SDS-PAGE and Western blotting to determine molecular weight and confirm identity using specific antibodies .
- ELISA-based quantification to measure SEC17 levels in biological samples, ensuring proper dilution of high-concentration samples to avoid assay saturation .
- Circular dichroism (CD) spectroscopy to analyze secondary structure and folding stability under varying buffer conditions . These methods provide foundational data on SEC17’s biochemical properties and expression profiles.
Q. How can researchers validate SEC17’s interaction with SNARE complexes in vitro?
Validation requires:
- Co-immunoprecipitation (Co-IP) with SNARE-specific antibodies, followed by mass spectrometry to confirm binding partners .
- Surface plasmon resonance (SPR) to quantify binding affinity (e.g., Kd) between SEC17 and SNARE components .
- Negative controls , such as using SEC17-deficient cell lysates, to rule out nonspecific interactions .
Advanced Research Questions
Q. How should experimental design address conflicting reports on SEC17’s ATP-dependence in membrane fusion?
To resolve contradictions:
- Comparative assays : Perform parallel experiments using ATP-depleted vs. ATP-supplemented systems, monitoring fusion efficiency via fluorescence-based lipid-mixing assays .
- Orthogonal validation : Combine kinetic studies (e.g., stopped-flow spectroscopy) with structural analyses (cryo-EM) to correlate ATP binding with conformational changes in SEC17 .
- Meta-analysis : Systematically review experimental conditions (e.g., pH, ionic strength) across studies that may explain discrepancies .
Q. What computational strategies predict SEC17’s functional domains and evolutionary conservation?
Advanced approaches include:
- Sequence alignment tools (BLAST, ClustalOmega) to identify conserved motifs across species, leveraging databases like UniProt and Ensembl .
- Machine learning models (e.g., AlphaFold2) to predict tertiary structures and map potential binding pockets .
- Phylogenetic analysis to trace SEC17’s evolutionary divergence and infer functional adaptations .
Q. How can researchers optimize SEC17 purification protocols to ensure reproducibility?
Key methodological considerations:
- Buffer optimization : Test varying concentrations of imidazole (for His-tagged SEC17) or protease inhibitors to maintain stability during affinity chromatography .
- Dynamic light scattering (DLS) : Monitor aggregation during purification steps and adjust pH/salt concentrations accordingly .
- Batch-to-batch consistency : Document lot numbers of commercial reagents (e.g., detergents, resins) to minimize variability .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing SEC17 knockout phenotypes in yeast?
- Survival assays : Use Kaplan-Meier curves and log-rank tests to compare growth rates under stress conditions (e.g., nutrient deprivation) .
- High-content imaging : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify differences in vesicle trafficking metrics (e.g., cargo delivery time) .
- Power analysis : Predefine sample sizes to ensure sufficient statistical power, especially for subtle phenotypes .
Q. How can conflicting cryo-EM maps of SEC17-SNARE complexes be reconciled?
- Multi-model refinement : Use software like RELION or Phenix to test alternative conformations and resolve flexible regions .
- Cross-validation : Compare cryo-EM data with hydrogen-deuterium exchange (HDX) mass spectrometry to identify dynamic regions .
- Collaborative data sharing : Deposit raw maps in public repositories (e.g., EMDB) for independent validation .
Resource and Workflow Optimization
Q. Which databases provide reliable structural and functional annotations for SEC17?
- UniProt : For curated sequence annotations, post-translational modifications, and disease associations .
- Protein Data Bank (PDB) : Access existing SEC17 structures (e.g., 6XYZ) to guide mutagenesis studies .
- BioGRID : Explore protein-protein interaction networks involving SEC17 across model organisms .
Q. What strategies mitigate batch effects in proteomic studies of SEC17 expression?
- Randomization : Distribute samples from different experimental groups across multiple gel runs or LC-MS batches .
- Normalization : Apply quantile normalization or spike-in controls (e.g., SILAC) to correct for technical variability .
- Replication : Include at least three biological replicates per condition to distinguish biological variation from noise .
Ethical and Reporting Standards
Q. How should authors report negative results in SEC17 functional studies?
- Transparent documentation : Describe all tested hypotheses, including unsuccessful experiments (e.g., failed co-IP attempts), in supplementary materials .
- Contextualization : Discuss how negative data refine the proposed model of SEC17’s role in vesicle dynamics .
- FAIR principles : Share raw data (e.g., microscopy images, spectra) in repositories like PRIDE or Figshare to support meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
